molecular formula C10H13NO2 B13102514 (S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol

(S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol

Katalognummer: B13102514
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: LGSHRAOBCSDFKG-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol is a chiral organic compound featuring a benzene ring substituted with an amino group and a cyclopropylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, where chiral catalysts or chiral starting materials are used to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol: The enantiomer of the compound with different stereochemistry.

    4-(Aminomethyl)benzene-1,2-diol: Lacks the cyclopropyl group, leading to different chemical and biological properties.

    4-(Cyclopropylmethyl)benzene-1,2-diol: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

(S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol is unique due to its chiral nature and the presence of both amino and cyclopropylmethyl groups. These features contribute to its distinct chemical reactivity and potential for specific biological interactions, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

4-[(S)-amino(cyclopropyl)methyl]benzene-1,2-diol

InChI

InChI=1S/C10H13NO2/c11-10(6-1-2-6)7-3-4-8(12)9(13)5-7/h3-6,10,12-13H,1-2,11H2/t10-/m0/s1

InChI-Schlüssel

LGSHRAOBCSDFKG-JTQLQIEISA-N

Isomerische SMILES

C1CC1[C@@H](C2=CC(=C(C=C2)O)O)N

Kanonische SMILES

C1CC1C(C2=CC(=C(C=C2)O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.